Cas no 1804834-66-9 (4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid)
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid
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- Inchi: 1S/C9H9F3N2O4/c10-9(11,12)18-7-5(2-13)4(1-6(15)16)3-14-8(7)17/h3H,1-2,13H2,(H,14,17)(H,15,16)
- InChI Key: TVDNHZOOCMRZKI-UHFFFAOYSA-N
- SMILES: FC(OC1C(NC=C(CC(=O)O)C=1CN)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 440
- XLogP3: -3.3
- Topological Polar Surface Area: 102
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096151-1g |
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid |
1804834-66-9 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic Acid: A Comprehensive Overview
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid, identified by the CAS number 1804834-66-9, is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its pyridine ring, which serves as the central framework, with several substituents attached to it. The presence of an amino group, hydroxyl group, trifluoromethoxy group, and an acetic acid moiety makes this compound highly versatile and interesting for researchers in the field of organic chemistry and drug discovery.
The synthesis of 4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid involves a series of multi-step reactions that require precise control over reaction conditions to achieve the desired product. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis process, making it more efficient and scalable. These methods often involve the use of transition metal catalysts and advanced purification techniques to ensure high purity of the final product.
One of the most intriguing aspects of this compound is its potential biological activity. Studies have shown that 4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid exhibits significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Additionally, preliminary pharmacological studies suggest that this compound may have anti-inflammatory and analgesic effects, making it a promising candidate for drug development.
The structural uniqueness of this compound also lends itself to applications in materials science. The trifluoromethoxy group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes it a potential candidate for use in organic electronics or as a building block for more complex materials with tailored properties.
In terms of environmental impact, recent research has focused on understanding the biodegradation pathways of 4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid. Results indicate that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. This is a crucial consideration for its safe handling and disposal in industrial settings.
The versatility of this compound is further highlighted by its ability to participate in various chemical reactions. For instance, the amino group can act as a nucleophile in substitution reactions, while the hydroxyl group can facilitate esterification or etherification processes. These reactivity patterns make it a valuable intermediate in the synthesis of more complex molecules.
Looking ahead, ongoing research aims to explore the full spectrum of applications for 4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new potentials for this compound in fields ranging from medicine to advanced materials.
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